![molecular formula C14H16N4S B287502 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287502.png)
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (DMPT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a heterocyclic compound that contains both triazole and thiadiazole rings, making it a unique and interesting molecule.
Mecanismo De Acción
The mechanism of action of 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to activate the Nrf2-Keap1 pathway, which plays a critical role in cellular defense against oxidative stress. 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also inhibits the NF-kB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the production of anti-inflammatory cytokines, such as IL-10. 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has antioxidant properties, which protect cells from oxidative damage. In cancer cells, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis and inhibit cell proliferation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its high purity and stability. 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also readily available from commercial sources, making it easy to obtain for research purposes. However, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations, including its high cost and the need for expertise in organic chemistry for its synthesis.
Direcciones Futuras
There are several future directions for research on 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is the development of 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based materials with unique properties for various applications. Another area of research is the investigation of 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its effects on various signaling pathways in cells.
Conclusion
In conclusion, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a unique and interesting molecule that has potential applications in various fields. Its synthesis method is complex and requires expertise in organic chemistry. 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its scientific research applications, including its anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand the mechanism of action of 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential as a therapeutic agent for various diseases.
Métodos De Síntesis
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized through a multistep process that involves the reaction of 3,5-dimethylphenyl hydrazine with isopropyl isothiocyanate to form the intermediate 3-(3,5-dimethylphenyl)-6-isopropyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole-7-thione. This intermediate is then treated with hydrogen peroxide and sodium hydroxide to form the final product, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis of 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a feed additive for livestock to improve growth performance and feed efficiency. In material science, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
Nombre del producto |
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Fórmula molecular |
C14H16N4S |
Peso molecular |
272.37 g/mol |
Nombre IUPAC |
3-(3,5-dimethylphenyl)-6-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4S/c1-8(2)13-17-18-12(15-16-14(18)19-13)11-6-9(3)5-10(4)7-11/h5-8H,1-4H3 |
Clave InChI |
CXCFAXQENJJHEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C(C)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



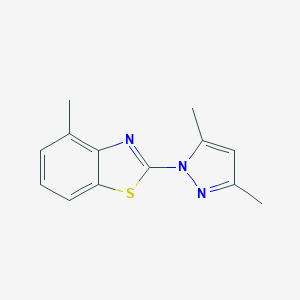
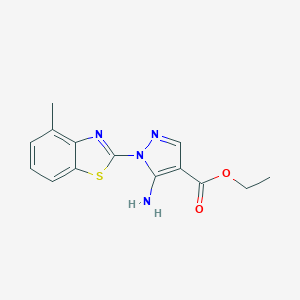
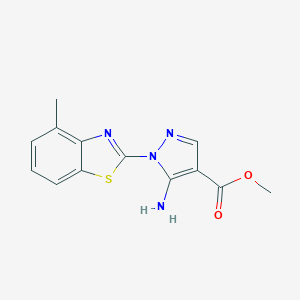
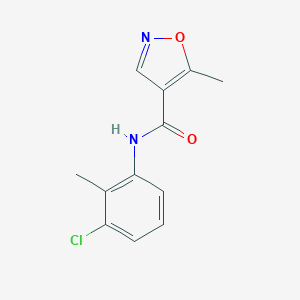
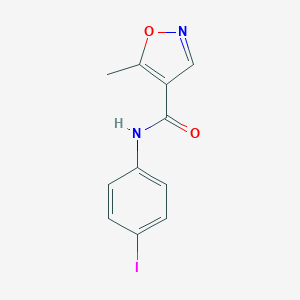
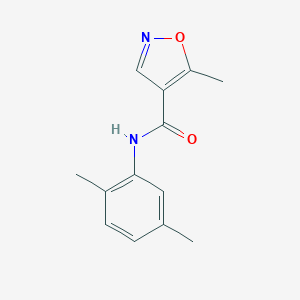
![6-(4-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287431.png)
![6-Methyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287433.png)
![6-Ethyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287434.png)
![6-Propan-2-yl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287435.png)
![6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287436.png)
![6-(4-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287437.png)
![6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287439.png)
![6-(2-Chloro-6-fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287440.png)